Fmoc-D-MeAoc(2)-OH
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Overview
Description
Fmoc-D-MeAoc(2)-OH: is a synthetic compound commonly used in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group of amino acids. The compound also includes a D-configuration amino acid derivative, which can be used to introduce chirality into peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-MeAoc(2)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of the amino acid derivative is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid derivative is then coupled with other amino acids or peptide fragments using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In industrial settings, the production of This compound may involve large-scale synthesis using automated peptide synthesizers. These machines can perform the repetitive steps of deprotection and coupling efficiently, allowing for the rapid production of peptides.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-MeAoc(2)-OH: can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling: The free amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are commonly used coupling reagents.
Major Products Formed
Deprotection: The major product is the free amino acid or peptide with the amino group revealed.
Coupling: The major product is the peptide bond formed between the amino acid derivatives.
Scientific Research Applications
Fmoc-D-MeAoc(2)-OH: is used in various scientific research applications, including:
Peptide Synthesis: It is used to synthesize peptides with specific sequences and chirality.
Drug Development: Peptides synthesized using can be used as potential drug candidates.
Biological Studies: The synthesized peptides can be used to study protein-protein interactions, enzyme-substrate interactions, and other biological processes.
Mechanism of Action
The mechanism of action of Fmoc-D-MeAoc(2)-OH involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. The deprotection step reveals the free amino group, enabling further reactions.
Comparison with Similar Compounds
Fmoc-D-MeAoc(2)-OH: can be compared with other Fmoc-protected amino acids, such as:
Fmoc-L-Ala-OH: Contains an L-configuration alanine derivative.
Fmoc-Gly-OH: Contains a glycine derivative.
Fmoc-Lys(Boc)-OH: Contains a lysine derivative with a tert-butyloxycarbonyl (Boc) protecting group on the side chain.
Uniqueness: : This compound is unique due to its D-configuration and specific side chain, which can introduce chirality and specific functional groups into peptides.
Properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-3-4-5-6-15-22(23(26)27)25(2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,26,27)/t22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYALCSQHDRWTQS-JOCHJYFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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